Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
Description
Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is a structurally complex compound featuring a β-D-glucopyranosyl-derived oxan ring with multiple acetyl-protecting groups and an ethyl benzoate moiety. Key structural attributes include:
- Oxan ring substitutions:
- Position 3: Acetamido (-NHCOCH₃) group.
- Positions 4 and 5: Acetyloxy (-OAc) groups.
- Position 6: Acetyloxymethyl (-CH₂OAc) group.
- Benzoate group: Ethyl ester at the aromatic 2-position.
This compound is likely used as a protected intermediate in glycopeptide synthesis, where acetyl groups prevent undesired reactivity during solid-phase assembly .
Properties
IUPAC Name |
ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO11/c1-6-30-22(29)16-9-7-8-10-17(16)34-23-19(24-12(2)25)21(33-15(5)28)20(32-14(4)27)18(35-23)11-31-13(3)26/h7-10,18-21,23H,6,11H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHAUVQUEGWZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate typically involves multiple steps, starting with the acetylation of a suitable precursor. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The process may involve protecting groups to ensure the selective acetylation of specific hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure consistency and yield. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can be used to remove acetyl groups, yielding hydroxyl groups.
Substitution: Substitution reactions can occur at the acetyl or hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid, under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous ether.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids derived from the acetyl groups.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: A variety of substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple acetyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate may be used to study enzyme-substrate interactions, particularly those involving acetyltransferases.
Medicine: Potential medicinal applications include its use as a precursor for drug synthesis or as a tool in studying metabolic pathways related to acetylation.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with two structurally related molecules:
Key Observations
Substitution Patterns: The acetamido group at position 3 in the target compound distinguishes it from the triacetyloxy derivative in , replacing an acetyloxy group. Compared to the Fmoc-serine derivative , the ethyl benzoate group in the target compound lacks amino acid functionality, suggesting divergent roles in peptide vs. glycoside synthesis.
The acetamido group reduces ester density, decreasing susceptibility to hydrolysis relative to fully acetylated analogs.
Synthetic Utility :
- The compound’s acetyl and ethyl ester protections align with strategies for temporary blocking of reactive sites (e.g., hydroxyls, carboxylates) in multi-step syntheses .
Biological Activity
Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound characterized by its unique structural features, including multiple acetoxy groups and a tetrahydropyran ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C20H31NO11, with a molecular weight of 461.5 g/mol. The IUPAC name reflects its intricate structure, which includes various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H31NO11 |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | BLRJQZZHVRFAAF-UHFFFAOYSA-N |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in various metabolic pathways. The compound's structural features allow it to modulate the activity of these targets, leading to potential therapeutic outcomes.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of acetoxy groups may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against bacterial strains.
Anti-inflammatory Effects
Studies have suggested that derivatives of this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines could be a significant mechanism contributing to its biological activity.
Cytotoxicity and Anticancer Potential
Preliminary investigations have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction through the activation of caspases or disruption of cell cycle progression.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of structurally related compounds found that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : In vitro studies demonstrated that compounds with similar acetoxy modifications reduced the production of inflammatory mediators in macrophage cell lines, indicating a possible therapeutic role in inflammatory diseases .
- Cytotoxicity : A recent investigation into the anticancer properties revealed that certain derivatives induced apoptosis in breast cancer cells through mitochondrial pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
